molecular formula C11H14O2 B13159716 2-(4-Methoxyphenyl)cyclobutan-1-ol

2-(4-Methoxyphenyl)cyclobutan-1-ol

Cat. No.: B13159716
M. Wt: 178.23 g/mol
InChI Key: BQAYWLMATOYQNW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of an olefin with a suitable methoxyphenyl-substituted alkene under photochemical conditions . This reaction typically requires the presence of a photocatalyst and UV light to proceed efficiently.

Another method involves the reduction of 2-(4-Methoxyphenyl)cyclobutan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in THF or diethyl ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3

InChI Key

BQAYWLMATOYQNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC2O

Origin of Product

United States

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